Benzo[b]thiophen-3-yl(1-(4-fluorophenyl)-5a-methyl-5,5a,6,7,8,9-hexahydroimidazo[1,5-b]isoquinolin-6-yl)methanol
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Overview
Description
Benzo[b]thiophen-3-yl(1-(4-fluorophenyl)-5a-methyl-5,5a,6,7,8,9-hexahydroimidazo[1,5-b]isoquinolin-6-yl)methanol is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzo[b]thiophene core, which is a sulfur-containing aromatic ring, fused with an imidazo[1,5-b]isoquinoline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[b]thiophen-3-yl(1-(4-fluorophenyl)-5a-methyl-5,5a,6,7,8,9-hexahydroimidazo[1,5-b]isoquinolin-6-yl)methanol typically involves multiple steps, starting with the preparation of the benzo[b]thiophene core. One common method is the palladium-catalyzed Sonogashira cross-coupling reaction between 2-iodothiophenol and phenylacetylene . This reaction is followed by further functionalization to introduce the imidazo[1,5-b]isoquinoline moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Sonogashira coupling and subsequent steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Benzo[b]thiophen-3-yl(1-(4-fluorophenyl)-5a-methyl-5,5a,6,7,8,9-hexahydroimidazo[1,5-b]isoquinolin-6-yl)methanol can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzo[b]thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazo[1,5-b]isoquinoline moiety can be reduced under appropriate conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens for electrophilic substitution or organometallic reagents for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the imidazo[1,5-b]isoquinoline moiety can produce various reduced derivatives.
Scientific Research Applications
Benzo[b]thiophen-3-yl(1-(4-fluorophenyl)-5a-methyl-5,5a,6,7,8,9-hexahydroimidazo[1,5-b]isoquinolin-6-yl)methanol has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may exhibit pharmacological properties that could be useful in treating various diseases.
Industry: Its unique structure could be exploited in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Benzo[b]thiophen-3-yl(1-(4-fluorophenyl)-5a-methyl-5,5a,6,7,8,9-hexahydroimidazo[1,5-b]isoquinolin-6-yl)methanol involves its interaction with specific molecular targets. The benzo[b]thiophene core and the imidazo[1,5-b]isoquinoline moiety can interact with various enzymes and receptors, potentially modulating their activity. The exact pathways and targets would depend on the specific biological context and the compound’s binding affinity to these targets.
Comparison with Similar Compounds
Similar Compounds
Benzo[b]thiophene derivatives: These compounds share the benzo[b]thiophene core but differ in their substituents and overall structure.
Imidazo[1,5-b]isoquinoline derivatives: These compounds have the imidazo[1,5-b]isoquinoline moiety but may lack the benzo[b]thiophene core.
Uniqueness
The uniqueness of Benzo[b]thiophen-3-yl(1-(4-fluorophenyl)-5a-methyl-5,5a,6,7,8,9-hexahydroimidazo[1,5-b]isoquinolin-6-yl)methanol lies in its combination of the benzo[b]thiophene and imidazo[1,5-b]isoquinoline structures, which may confer unique chemical and biological properties not found in other compounds.
Properties
Molecular Formula |
C27H25FN2OS |
---|---|
Molecular Weight |
444.6 g/mol |
IUPAC Name |
1-benzothiophen-3-yl-[1-(4-fluorophenyl)-5a-methyl-6,7,8,9-tetrahydro-5H-imidazo[1,5-b]isoquinolin-6-yl]methanol |
InChI |
InChI=1S/C27H25FN2OS/c1-27-15-30-16-29-25(17-9-11-19(28)12-10-17)23(30)13-18(27)5-4-7-22(27)26(31)21-14-32-24-8-3-2-6-20(21)24/h2-3,6,8-14,16,22,26,31H,4-5,7,15H2,1H3 |
InChI Key |
GORYZYUNDWMPJM-UHFFFAOYSA-N |
Canonical SMILES |
CC12CN3C=NC(=C3C=C1CCCC2C(C4=CSC5=CC=CC=C54)O)C6=CC=C(C=C6)F |
Origin of Product |
United States |
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